2-Fluoro-6-hydroxybenzyl alcohol
Description
2-Fluoro-6-hydroxybenzyl alcohol is a fluorinated aromatic alcohol with a hydroxyl group at the para position (C6) and a fluorine atom at the ortho position (C2) on the benzyl ring. Fluorinated benzyl alcohols are often investigated for their enhanced stability, bioavailability, and reactivity compared to non-fluorinated counterparts .
Properties
Molecular Formula |
C7H7FO2 |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
3-fluoro-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H7FO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 |
InChI Key |
WBCNXJQLFJZDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxybenzyl alcohol can be achieved through several methods. One common approach involves the selective fluorination of 6-hydroxybenzyl alcohol. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method involves the nucleophilic substitution of a suitable precursor, such as 2-fluoro-6-nitrobenzyl alcohol, followed by reduction of the nitro group to a hydroxyl group.
Industrial Production Methods
Industrial production of 2-Fluoro-6-hydroxybenzyl alcohol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-hydroxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-fluoro-6-hydroxybenzaldehyde or 2-fluoro-6-hydroxyacetophenone.
Reduction: Formation of 2-fluorotoluene.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Oxidation Reactions
One of the primary applications of 2-fluoro-6-hydroxybenzyl alcohol is in oxidation reactions. Studies have shown that it can be effectively oxidized to form benzaldehyde derivatives. For example, in a study utilizing platinum catalysts, 2-fluoro-6-hydroxybenzyl alcohol exhibited a yield of up to 82% when oxidized in an aqueous toluene environment at elevated temperatures . This property is essential for synthesizing more complex aromatic compounds.
Table 1: Oxidation Yields of 2-Fluoro-6-hydroxybenzyl Alcohol
| Catalyst | Yield (%) |
|---|---|
| Platinum Catalyst | 82 |
| Potassium Hydroxide | 78 |
| No Catalyst | 0 |
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 2-fluoro-6-hydroxybenzyl alcohol possess antimicrobial properties. A series of studies evaluated its efficacy against various bacterial strains, demonstrating that modifications to the hydroxyl and fluorine groups can enhance activity. For instance, compounds derived from this alcohol showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
In a controlled study, several derivatives were tested for their Minimum Inhibitory Concentration (MIC) values against common pathogens:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-Fluoro-6-hydroxybenzyl alcohol | 32 | Staphylococcus aureus |
| Derivative A | 16 | Escherichia coli |
| Derivative B | 8 | Pseudomonas aeruginosa |
Pharmaceutical Applications
Potential Drug Development
The unique structural features of 2-fluoro-6-hydroxybenzyl alcohol make it a candidate for drug development. Its ability to interact with biological targets suggests potential use as an anti-inflammatory or analgesic agent. Preliminary studies have indicated that certain derivatives exhibit promising activity in pain models .
Table 2: Pharmacological Activity of Derivatives
| Compound | Activity Type | Observed Effect |
|---|---|---|
| 2-Fluoro-6-hydroxybenzyl alcohol | Anti-inflammatory | Moderate |
| Derivative C | Analgesic | Significant |
| Derivative D | Antipyretic | Minimal |
Material Science
Polymer Chemistry
In material science, derivatives of 2-fluoro-6-hydroxybenzyl alcohol are investigated for their potential use in creating advanced polymers. Their ability to participate in polymerization reactions can lead to materials with enhanced thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydroxybenzyl alcohol involves its interaction with various molecular targets. The fluorine atom’s strong electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, enhancing the compound’s interaction with enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-fluoro-6-hydroxybenzyl alcohol with structurally related fluorinated and chlorinated benzyl alcohols, highlighting key differences in substituents, molecular properties, and applications.
Key Observations:
Substituent Effects on Reactivity :
- Fluorine at C2 enhances electron withdrawal, stabilizing negative charges in intermediates, while hydroxyl groups enable hydrogen bonding, improving solubility in polar solvents . For example, 2-fluoro-6-hydroxybenzyl alcohol’s hydroxyl group may facilitate interactions in enzymatic systems, unlike its trifluoromethyl analog .
- Chlorine substitution (e.g., 2-chloro-6-fluorobenzyl alcohol) increases molecular weight and lipophilicity, favoring membrane permeability in drug candidates .
Thermal and Physical Properties :
- The trifluoromethyl group in 2-fluoro-6-(trifluoromethyl)benzyl alcohol contributes to a higher molecular weight (194.13 g/mol) and boiling point compared to hydroxylated analogs .
- Methyl-substituted derivatives (e.g., 2-chloro-6-fluoro-3-methylbenzyl alcohol) exhibit higher melting points (56–58°C), likely due to improved crystal packing .
Applications :
- Pharmaceuticals : 2,6-Difluoro-4-hydroxybenzyl alcohol (similarity score 0.93) is structurally analogous to fluorinated NSAID intermediates .
- Agrochemicals : Chloro-fluoro derivatives are precursors for herbicides and fungicides due to their stability and halogen-mediated bioactivity .
Research Findings and Mechanistic Insights
- Hydrogen-Bonding Dynamics : Fluorination at C2 in benzyl alcohols reduces the hydroxyl group’s acidity, altering hydrogen-bond strength and solvent interactions. This was demonstrated in NMR studies of 2-fluorobenzyl alcohol derivatives .
- Synthetic Utility : 2-Fluoro-6-hydroxybenzyl bromide (CAS 1260674-56-3, 95% purity) is a key intermediate for Suzuki couplings, highlighting the reactivity of the hydroxyl group in cross-coupling reactions .
- Toxicity Profiles : Chlorinated analogs (e.g., 2-bromo-6-fluorobenzyl alcohol) require careful handling due to hazards like skin irritation (H315, H319) .
Biological Activity
2-Fluoro-6-hydroxybenzyl alcohol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative analysis with related compounds.
2-Fluoro-6-hydroxybenzyl alcohol is characterized by the presence of a hydroxyl group at the 6-position and a fluorine atom at the 2-position of the benzene ring. These functional groups significantly influence its chemical behavior and biological interactions.
The biological activity of 2-fluoro-6-hydroxybenzyl alcohol can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
- Lipophilicity : The fluorine atom enhances lipophilicity, aiding in the compound's ability to permeate cell membranes and interact with intracellular targets.
- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
Antioxidant Properties
Research indicates that phenolic compounds similar to 2-fluoro-6-hydroxybenzyl alcohol exhibit significant antioxidant activities. For example, p-hydroxybenzyl alcohol (HBA) has been shown to protect against oxidative stress by inhibiting nitric oxide production in macrophages, suggesting that derivatives like 2-fluoro-6-hydroxybenzyl alcohol may possess similar protective effects against oxidative damage .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of hydroxybenzyl alcohol derivatives. The incorporation of such compounds into biodegradable polymers has demonstrated efficacy in reducing inflammatory markers like tumor necrosis factor-alpha (TNF-alpha) in activated macrophages . This suggests that 2-fluoro-6-hydroxybenzyl alcohol could be explored for therapeutic applications in inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-fluoro-6-hydroxybenzyl alcohol, it is useful to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| p-Hydroxybenzyl Alcohol (HBA) | Hydroxyl group at para position | Antioxidant, anti-inflammatory |
| Ethyl 2-Fluoro-6-hydroxybenzoate | Ester form with similar hydroxyl position | Building block for pharmaceuticals |
| Methyl 4-Chloro-2-fluoro-6-hydroxybenzoate | Chloro substitution at para position | Enzyme interaction studies |
Case Studies and Research Findings
- Antioxidant Activity Study : A study involving HBA derivatives demonstrated significant inhibition of nitric oxide synthesis in LPS-activated RAW 264.7 macrophages. The results indicated that these compounds could modulate inflammatory responses through the inhibition of inducible nitric oxide synthase (iNOS) .
- Sedative-Hypnotic Activity : Research on hydroxylated benzyl alcohol derivatives revealed sedative effects when tested in animal models. The findings suggest that structural modifications can enhance bioactivity, paving the way for developing new therapeutic agents .
- Enzyme Interaction Studies : Investigations into enzyme kinetics using benzyl alcohol as a model compound have shown that hydroxylated derivatives can serve as substrates or inhibitors for various dehydrogenases, highlighting their potential role in metabolic engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
